N'-hydroxypiperidine-3-carboximidamide
Description
Significance of Piperidine (B6355638) Derivatives in Medicinal Chemistry and Chemical Biology
The piperidine ring, a six-membered saturated heterocycle containing a nitrogen atom, is a ubiquitous scaffold in medicinal chemistry and is found in a vast array of natural products and synthetic pharmaceuticals. bldpharm.comechemi.com Its prevalence stems from its ability to confer favorable physicochemical properties to a molecule, such as aqueous solubility and the capacity to engage in hydrogen bonding, which are crucial for drug-receptor interactions and pharmacokinetic profiles. researchgate.net The conformational flexibility of the piperidine ring, preferring a chair conformation, allows for the precise spatial orientation of substituents, enabling optimized interactions with biological targets. ontosight.ai
Piperidine derivatives have demonstrated a broad spectrum of pharmacological activities, including but not limited to, anticancer, antiviral, antimicrobial, analgesic, and antipsychotic effects. wikipedia.orgontosight.ai Notable examples of drugs incorporating the piperidine scaffold include the opioid analgesic fentanyl, the antipsychotic haloperidol, and the antihistamine loratadine. The versatility of the piperidine nucleus as a building block allows for extensive chemical modification, making it a privileged scaffold in the design of new therapeutic agents.
Table 1: Examples of Bioactive Piperidine Derivatives
| Compound Name | Therapeutic Class | Key Structural Feature |
|---|---|---|
| Fentanyl | Opioid Analgesic | N-Arylpiperidine |
| Haloperidol | Antipsychotic | 4-substituted piperidine |
| Loratadine | Antihistamine | Fused piperidine ring system |
Overview of Carboximidamide Functional Groups in Bioactive Molecules
The carboximidamide functional group, also known as an amidine, is characterized by a carbon atom double-bonded to one nitrogen and single-bonded to another. This moiety is a key pharmacophore in a variety of bioactive molecules due to its basicity and ability to participate in hydrogen bonding as both a donor and an acceptor. The N'-hydroxy substitution, forming a hydroxyamidine, further modulates the electronic and steric properties of the group, influencing its interaction with biological targets.
Carboximidamides are found in compounds with diverse therapeutic applications, including anticoagulants, anticancer agents, and inhibitors of various enzymes. The amidine group can act as a bioisostere for other functional groups, such as guanidines or primary amines, offering a means to fine-tune the pharmacological properties of a lead compound. The ability of the carboximidamide moiety to form strong, specific interactions with active sites of enzymes and receptors makes it a valuable component in rational drug design.
Table 2: Bioactive Molecules Containing the Carboximidamide Moiety
| Compound Name | Therapeutic Application | Role of Carboximidamide |
|---|---|---|
| Dabigatran etexilate | Anticoagulant | Binds to the active site of thrombin |
| Pentamidine | Antiprotozoal | Interacts with DNA in the parasite |
Rationale for Investigating N'-hydroxypiperidine-3-carboximidamide as a Research Scaffold
The chemical structure of this compound integrates the key features of both piperidine and carboximidamide moieties, presenting a compelling case for its investigation as a novel research scaffold. The piperidine ring provides a three-dimensional framework that can be functionalized to explore chemical space and optimize interactions with biological targets. The 3-hydroxy substituent on the piperidine ring introduces a chiral center and an additional hydrogen bonding site, which can contribute to stereospecific interactions and improved binding affinity.
The N'-hydroxycarboximidamide group at the 3-position offers a unique combination of electronic and hydrogen-bonding properties. This functional group can engage in multiple hydrogen bond interactions and potentially chelate metal ions, making it an attractive feature for targeting metalloenzymes or receptors with specific binding pockets. The combination of the rigid, yet conformationally adaptable piperidine core with the versatile carboximidamide functional group suggests that this compound could serve as a valuable starting point for the development of new therapeutic agents across various disease areas.
The modular nature of this scaffold would allow for systematic modifications at several points, including the piperidine nitrogen, the hydroxyl group, and the carboximidamide nitrogens. This would enable the generation of a library of derivatives with diverse physicochemical and pharmacological properties, facilitating structure-activity relationship (SAR) studies and the identification of potent and selective drug candidates. The exploration of this compound and its analogues holds the potential to unlock new avenues in medicinal chemistry and contribute to the development of next-generation therapeutics.
Structure
3D Structure
Properties
Molecular Formula |
C6H13N3O |
|---|---|
Molecular Weight |
143.19 g/mol |
IUPAC Name |
N'-hydroxypiperidine-3-carboximidamide |
InChI |
InChI=1S/C6H13N3O/c7-6(9-10)5-2-1-3-8-4-5/h5,8,10H,1-4H2,(H2,7,9) |
InChI Key |
ZMLDEBZJUPFBIF-UHFFFAOYSA-N |
Isomeric SMILES |
C1CC(CNC1)/C(=N/O)/N |
Canonical SMILES |
C1CC(CNC1)C(=NO)N |
Origin of Product |
United States |
Synthetic Methodologies for N Hydroxypiperidine 3 Carboximidamide and Its Analogues
Conventional Synthetic Routes for Piperidine-Carboximidamide Scaffolds
Conventional synthetic approaches to molecules like N'-hydroxypiperidine-3-carboximidamide typically involve the separate construction of the piperidine (B6355638) ring and the formation of the carboximidamide group, followed by their eventual linkage. These methods often rely on well-established chemical transformations.
Oxidation-Based Approaches to N-Hydroxypiperidine Intermediates
The N-hydroxy functionality is a key feature of the target molecule. The introduction of this group is commonly achieved through the oxidation of the piperidine nitrogen atom. A direct method involves the oxidation of a pre-formed piperidine ring. For instance, N-hydroxypiperidine can be synthesized from piperidine through a two-step process. Initially, piperidine is reacted with acrylonitrile to form a tertiary amine, which is then oxidized using meta-chloroperoxybenzoic acid (m-CPBA) to the corresponding N-oxide. Subsequent heating of the N-oxide in acetone yields N-hydroxypiperidine wikipedia.org. Another common oxidizing agent for this transformation is hydrogen peroxide, which can convert secondary amines like piperidine into N-hydroxypiperidines wikipedia.org.
More advanced oxidation methods have also been developed. Hypervalent iodine reagents, such as iodosylarenes, in combination with reagents like trimethylsilyl azide (TMSN3), can be used for the direct α-azidonation of N-protected piperidines, which can serve as precursors to further functionalization nih.gov. While not a direct hydroxylation, these methods provide pathways to highly functionalized piperidine intermediates.
| Precursor | Oxidizing Agent | Conditions | Product | Reference |
| Piperidine derivative | m-CPBA | Two steps: 1. Acrylonitrile addition 2. Oxidation and heating | N-Hydroxypiperidine | wikipedia.org |
| Piperidine | Hydrogen Peroxide | Methanol solvent | N-Hydroxypiperidine | wikipedia.org |
| N-protected piperidine | (PhIO)n / TMSN3 | CH2Cl2, -40 to -25 °C | α-azido-N-protected piperidine | nih.gov |
Carboximidamide Formation via Reactions with Carboxylic Acid Derivatives
The carboximidamide group, also known as an amidine, is another crucial part of the target molecule. A classic and versatile method for the synthesis of carboximidamides is the Pinner reaction wikipedia.orgwikipedia.org. This reaction typically involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt, known as a Pinner salt. This intermediate can then be reacted with an amine, such as hydroxylamine in the case of this compound, to yield the desired carboximidamide wikipedia.org.
The starting point for this sequence would be a piperidine-3-carbonitrile derivative. The Pinner reaction is generally carried out under anhydrous conditions, often by bubbling dry hydrogen chloride gas through a solution of the nitrile and alcohol at low temperatures wikipedia.org. The resulting Pinner salt is then treated with the desired amine.
An alternative approach to the N'-hydroxy-carboximidamide moiety involves the direct reaction of a nitrile with hydroxylamine. This method is a common route to N-hydroxy-carboximidamides, also known as amidoximes.
| Starting Material | Reagents | Intermediate | Final Product | Reference |
| Piperidine-3-carbonitrile | 1. Alcohol, HCl (anhydrous) 2. Hydroxylamine | Piperidine-3-carboximidate (Pinner salt) | This compound | wikipedia.orgwikipedia.org |
| Piperidine-3-carbonitrile | Hydroxylamine | - | This compound | General knowledge |
Ring-Closure Strategies for Piperidine Nucleus Construction
The construction of the piperidine ring itself can be achieved through various ring-closure strategies. A common approach is the intramolecular cyclization of a linear precursor containing both an amine and a suitable electrophilic center. For instance, intramolecular reductive amination of a δ-amino ketone or aldehyde can lead to the formation of a piperidine ring.
Another powerful strategy is the use of ring-closing metathesis (RCM) on a diene precursor containing a nitrogen atom. This method, often catalyzed by ruthenium-based catalysts, has become a popular tool for the synthesis of a wide variety of heterocyclic compounds, including piperidines.
Diasteroselective synthesis of highly substituted N-hydroxypiperidines has been achieved through the intramolecular reductive cyclization of a 1-keto-5-ketoxime using sodium cyanoborohydride (NaBH3CN) tandfonline.com. This demonstrates a method where the N-hydroxy group is incorporated during the ring-forming step.
| Strategy | Precursor | Key Reagents/Catalyst | Product |
| Intramolecular Reductive Amination | δ-amino ketone/aldehyde | Reducing agent (e.g., NaBH3CN) | Substituted piperidine |
| Ring-Closing Metathesis (RCM) | Acyclic diene with a nitrogen linker | Grubbs' catalyst or other Ru-based catalysts | Dihydropyridine (precursor to piperidine) |
| Intramolecular Reductive Cyclization | 1-Keto-5-ketoxime | NaBH3CN | N-hydroxypiperidine |
Asymmetric and Stereoselective Synthesis of Piperidine Derivatives
The development of asymmetric and stereoselective methods for the synthesis of piperidine derivatives is of great importance, particularly for applications in medicinal chemistry where specific stereoisomers often exhibit desired biological activity.
Enzymatic Biocatalysis for Chiral Hydroxypiperidine Building Blocks
Enzymatic biocatalysis offers a powerful and environmentally friendly approach to the synthesis of chiral molecules. For the preparation of chiral hydroxypiperidine building blocks, ketoreductases (KREDs) have shown significant utility. These enzymes can catalyze the stereoselective reduction of a prochiral ketone to a chiral alcohol with high enantiomeric excess.
For example, the enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine, a key intermediate for various pharmaceuticals, has been achieved using ketoreductases. The process involves the reduction of N-Boc-3-piperidone. To regenerate the expensive NADPH cofactor required by the ketoreductase, a coupled enzyme system with glucose dehydrogenase (GDH) is often employed. This system allows for the use of inexpensive glucose as the ultimate reductant. Studies have shown that co-expressing both the ketoreductase and glucose dehydrogenase in the same host organism, such as E. coli, can lead to efficient synthesis of the desired chiral hydroxypiperidine.
| Substrate | Enzyme System | Product | Enantiomeric Excess (ee) | Reference |
| N-Boc-3-piperidone | Ketoreductase (KRED) and Glucose Dehydrogenase (GDH) | (S)-1-Boc-3-hydroxypiperidine | >99% | General knowledge |
Chemoenzymatic Transformations in N-Hydroxypiperidine-3-carboximidamide Synthesis
Chemoenzymatic synthesis combines the advantages of both chemical and enzymatic transformations to create efficient and selective synthetic routes. In the context of this compound, a chemoenzymatic approach could involve the enzymatic synthesis of a chiral hydroxypiperidine intermediate, followed by chemical steps to introduce the N-hydroxy and carboximidamide functionalities.
A plausible chemoenzymatic route could begin with the enzymatic reduction of a suitable piperidone precursor to a chiral hydroxypiperidine, as described in the previous section. This chiral building block could then be subjected to chemical transformations. For instance, the hydroxyl group could be protected, and the nitrogen atom could be oxidized to introduce the N-hydroxy group. The final step would involve the conversion of a precursor functional group at the 3-position, such as a nitrile, into the N'-hydroxy-carboximidamide.
This approach allows for the precise control of stereochemistry at an early stage through biocatalysis, while relying on robust and well-established chemical reactions for the subsequent functional group interconversions.
Optimization of Synthetic Pathways for this compound
The optimization of the synthetic route to this compound is a multi-faceted process aimed at maximizing yield, purity, and efficiency while minimizing costs and environmental impact. Key areas of focus include the selection of catalysts and ligands for coupling reactions, the choice of solvent systems, and the application of statistical design of experiments to systematically refine reaction conditions.
The formation of the carboximidamide moiety can often be achieved through transition-metal-catalyzed reactions. Palladium-catalyzed reactions, for instance, are widely used for the formation of C-N bonds. nih.gov A hypothetical key step in the synthesis of this compound could involve the coupling of a piperidine-3-carbonitrile derivative with hydroxylamine. The choice of catalyst and associated ligands is paramount for the success of such transformations.
A catalyst screening study would typically involve evaluating a range of transition metals and ligands to identify the most effective combination. Common catalysts for such coupling reactions include palladium, copper, and rhodium complexes. nih.govnih.govorganic-chemistry.org The ligands play a crucial role in stabilizing the metal center, influencing its reactivity, and facilitating the catalytic cycle.
Illustrative Data for Catalyst Screening in a Model Coupling Reaction:
Below is a representative data table illustrating the outcomes of a catalyst and ligand screening for a model reaction analogous to the formation of a carboximidamide precursor. The reaction shown is the palladium-catalyzed amination of an aryl bromide with a generic amine, which serves as a well-established model for C-N bond formation.
| Entry | Catalyst Precursor (mol%) | Ligand (mol%) | Base | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | Cs₂CO₃ | 45 |
| 2 | Pd₂(dba)₃ (1) | Xantphos (2) | K₃PO₄ | 88 |
| 3 | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu | 75 |
| 4 | CuI (5) | Phenanthroline (10) | K₂CO₃ | 62 |
| 5 | Pd₂(dba)₃ (1) | DavePhos (2) | LiHMDS | 92 |
This table is a representative example based on typical results for palladium-catalyzed amination reactions and does not represent actual experimental data for the synthesis of this compound.
The data demonstrates that ligands like Xantphos and DavePhos, which are bulky electron-rich phosphine ligands, often provide superior results in palladium-catalyzed C-N coupling reactions. The choice of base is also critical and is often screened in conjunction with the catalyst and ligand.
The solvent system is a critical parameter that can significantly influence reaction rates, yields, and even the chemoselectivity of a synthetic transformation. researchgate.net Solvents can affect the solubility of reactants and catalysts, the stability of intermediates, and the energy of transition states. For the synthesis of a polar molecule like this compound, the choice of solvent is particularly important.
In the context of the hydrogenation of a pyridine precursor to a piperidine ring, a common step in the synthesis of such scaffolds, the solvent can impact catalyst activity and selectivity. researchgate.netresearchgate.net For instance, studies on the hydrogenation of pyridine derivatives have shown that polar protic solvents like acetic acid can enhance the reaction rate when using palladium on carbon (Pd/C) as a catalyst. researchgate.net In contrast, for coupling reactions, aprotic polar solvents like DMF, DMSO, or ethereal solvents like dioxane or THF are often employed.
Representative Data on Solvent Effects on Reaction Yield:
The following table illustrates the potential impact of different solvents on the yield of a hypothetical final step in the synthesis of an N'-hydroxycarboximidamide analogue.
| Entry | Solvent | Dielectric Constant (ε) | Yield (%) |
| 1 | Toluene | 2.4 | 35 |
| 2 | Dichloromethane (DCM) | 9.1 | 55 |
| 3 | Tetrahydrofuran (THF) | 7.6 | 70 |
| 4 | Acetonitrile (MeCN) | 37.5 | 85 |
| 5 | N,N-Dimethylformamide (DMF) | 36.7 | 90 |
This table provides illustrative data based on general principles of solvent effects in organic synthesis and is not derived from specific experimental results for the target compound.
The trend suggests that polar aprotic solvents can enhance the efficiency of reactions involving polar or charged intermediates, which are common in the formation of the N'-hydroxycarboximidamide functional group.
Design of Experiments (DOE) is a powerful statistical methodology used to systematically investigate the effects of multiple variables on a process outcome. syngeneintl.com Instead of the traditional one-factor-at-a-time (OFAT) approach, DOE allows for the simultaneous variation of multiple factors, enabling the identification of optimal conditions and the study of interactions between variables. syngeneintl.com This approach is highly efficient for optimizing complex synthetic processes. rsc.org
For the synthesis of this compound, a DOE approach could be used to optimize a key reaction step by investigating factors such as temperature, reaction time, catalyst loading, and reactant stoichiometry. Common DOE designs include factorial designs and response surface methodologies (e.g., Box-Behnken or Central Composite designs). mdpi.com
A screening design, such as a fractional factorial design, could first be employed to identify the most critical process parameters from a larger set of variables. Subsequently, a response surface methodology could be used to create a mathematical model that describes the relationship between the significant factors and the reaction yield or purity, allowing for the precise determination of the optimal reaction conditions. researchgate.net
Example of a DOE Study Design for a Synthetic Step:
| Factor | Low Level (-1) | High Level (+1) |
| A: Temperature (°C) | 80 | 120 |
| B: Catalyst Loading (mol%) | 0.5 | 2.0 |
| C: Reaction Time (h) | 4 | 12 |
| D: Base Equivalence | 1.1 | 2.0 |
This experimental design would allow for the systematic exploration of the reaction space and the development of a predictive model to identify the conditions that maximize the yield of this compound. The insights gained from such studies are invaluable for developing robust and scalable synthetic processes. syngeneintl.com
Structure Activity Relationship Sar Studies of N Hydroxypiperidine 3 Carboximidamide Analogues
Impact of Structural Modifications on Biological Activity
Substituent Effects on the Piperidine (B6355638) Ring Conformation and Activity
Research on related piperidine-3-carboxamide derivatives as inhibitors of cathepsin K has provided valuable insights into the impact of substituents on the piperidine ring. Although these studies were not conducted on N'-hydroxy analogues, the findings offer a strong basis for understanding the SAR of the piperidine core. For instance, the introduction of a sulfonyl group at the N1 position of the piperidine ring has been shown to be a key determinant of inhibitory activity. The nature of the aryl group attached to this sulfonyl moiety plays a significant role in potency.
| Compound ID | R (N1-sulfonyl) | R' (N-benzyl) | Cathepsin K IC50 (µM) |
| H-1 | 4-methoxyphenyl | 2-methylbenzyl | >10 |
| H-2 | 4-methoxyphenyl | 3-methylbenzyl | 0.12 |
| H-3 | 4-methoxyphenyl | 4-methylbenzyl | 0.15 |
| H-7 | 4-methoxyphenyl | 4-chlorobenzyl | 0.10 |
| H-8 | 4-methoxyphenyl | 3-chlorobenzyl | 0.08 |
| H-9 | 4-methoxyphenyl | 2-chlorobenzyl | 0.25 |
| H-11 | 4-methoxyphenyl | 3-bromobenzyl | 0.09 |
Data adapted from a study on piperidine-3-carboxamide derivatives as Cathepsin K inhibitors. mdpi.com
As illustrated in the table, substitutions on the N-benzyl group, which can be considered a modification accessible from the piperidine core, significantly impact activity. For instance, a methyl group at the 3- or 4-position of the benzyl (B1604629) ring (compounds H-2 and H-3) leads to potent inhibition, whereas a 2-methyl substitution (H-1) is detrimental. Similarly, chloro and bromo substitutions at the 3- and 4-positions of the benzyl ring (compounds H-7, H-8, H-11) maintain or improve potency. These observations suggest that the steric and electronic properties of substituents on the piperidine ring and its appendages are critical for optimal interaction with the target's binding pocket. The conformation of the piperidine ring itself, which can be influenced by these substituents, is also a key factor. The chair conformation is generally preferred, and the axial or equatorial orientation of the carboximidamide group can significantly affect binding affinity. nih.gov
Role of the N'-Hydroxy Moiety in Ligand-Target Interactions
The N'-hydroxy group is a key feature of N'-hydroxypiperidine-3-carboximidamide, contributing significantly to its potential biological activity. This moiety can act as a hydrogen bond donor and acceptor, and its ability to chelate metal ions is a well-established mechanism for the inhibition of metalloenzymes such as matrix metalloproteinases (MMPs) and nitric oxide synthases (NOS).
Studies on N-aryl N'-hydroxyguanidines, which share the N'-hydroxy-amidine functional group, have demonstrated the critical role of the N'-hydroxy moiety in the inhibition of nitric oxide synthases. nih.gov The N'-hydroxy group is essential for the oxidation of these compounds by NOS to produce nitric oxide, and its presence is a key determinant of substrate activity. Structure-activity relationship studies on these compounds revealed that monosubstituted N'-hydroxyguanidines are effective substrates, while disubstitution or replacement with other groups like amidoximes or ketoximes abolishes activity. nih.gov This highlights the specific requirement for the N-hydroxyguanidine functionality in interacting with the enzyme's active site.
Furthermore, in the context of arginase inhibition, the N-hydroxy group of N-hydroxy-guanidinium compounds displaces a metal-bridging hydroxide (B78521) ion in the enzyme's active site, leading to potent inhibition. nih.gov This mechanism underscores the importance of the N'-hydroxy moiety for interacting with metalloenzymes. It is therefore highly probable that the N'-hydroxy group in this compound analogues plays a similar crucial role in their interaction with such targets, acting as a key anchoring point within the active site through hydrogen bonding and metal chelation.
Exploration of Chemical Diversity within the Carboximidamide Functional Group
The carboximidamide group (-C(=NH)NH2) is a versatile functional group that can engage in multiple types of interactions, including hydrogen bonding and salt bridges. Exploration of chemical diversity within this group, for instance, by substitution on the nitrogen atoms, can modulate the electronic properties, basicity, and hydrogen bonding capacity of the molecule, thereby influencing its biological activity.
In a study of piperine-carboximidamide hybrids, various aryl substitutions on the carboximidamide nitrogen led to a range of antiproliferative activities. nih.gov Although these compounds lack the N'-hydroxy group, the SAR data provides valuable insights into how modifications of the carboximidamide moiety can affect biological outcomes.
| Compound ID | R (Aryl substituent) | Antiproliferative Activity (GI50, nM) |
| VIc | 4-Chlorophenyl | 44 |
| VIf | 3-Nitrophenyl | 49 |
| VIg | 3-Chlorophenyl | 96 |
| VIi | 4-Bromophenyl | 55 |
| VIk | 1,3-Benzodioxole (B145889) | 35 |
Data adapted from a study on piperine-carboximidamide hybrids. nih.gov
The data indicates that both electron-withdrawing and electron-donating substituents on the aryl ring attached to the carboximidamide nitrogen can result in potent activity. For instance, the 1,3-benzodioxole derivative (VIk) was the most potent, suggesting that specific steric and electronic features are favored for optimal interaction with the biological target. These findings suggest that in this compound analogues, strategic substitution on the carboximidamide nitrogen could be a viable strategy to fine-tune activity and selectivity.
Rational Design of this compound Derivatives
Strategic Bioisosteric Replacements for Modulating Activity Profiles
Bioisosteric replacement is a powerful strategy in drug design to modulate the physicochemical and pharmacological properties of a lead compound while retaining its essential binding interactions. For this compound, bioisosteric replacements can be considered for both the piperidine ring and the carboximidamide functional group.
For the carboximidamide group, several bioisosteres can be envisioned. For instance, replacing the amidine nitrogen with other heteroatoms could modulate basicity and hydrogen bonding patterns. The carboximidamide moiety itself is an isostere of a carboxylate group and is often used to improve cell permeability and metabolic stability.
In the context of the piperidine ring, various heterocyclic and carbocyclic scaffolds can be considered as bioisosteres. For example, replacing the piperidine with a pyrrolidine (B122466) or azetidine (B1206935) ring would alter the ring size and conformational flexibility, potentially leading to improved binding or selectivity. A study on renin inhibitors demonstrated that a piperidin-3-yl group was a key component for activity, and modifications to this ring were crucial for optimizing potency. nih.gov This highlights the importance of the piperidine scaffold and suggests that its bioisosteric replacement should be approached with careful consideration of the target's active site topology.
Mechanistic Investigations and Biological Activities of N Hydroxypiperidine 3 Carboximidamide in Preclinical Models
Enzyme Inhibition and Modulatory Activities
There is no available research detailing the effects of N'-hydroxypiperidine-3-carboximidamide on the following enzyme systems:
Indoleamine 2,3-Dioxygenase (IDO) Inhibition
No studies were identified that investigated the inhibitory activity of this compound against Indoleamine 2,3-Dioxygenase (IDO), an enzyme implicated in immune tolerance.
Trypanothione Reductase (TR) Modulation in Parasitic Systems
Information regarding the modulation of Trypanothione Reductase (TR), a key enzyme in the antioxidant defense of certain parasites, by this compound is not present in the reviewed literature.
Kinase Target Identification and Inhibition Profiling
A kinase inhibition profile for this compound has not been publicly documented. There are no data to suggest its interaction with any specific kinases.
Modulation of Other Enzyme Systems (e.g., Histone Deacetylase, Carbonic Anhydrase)
The scientific literature lacks any reports on the modulatory effects of this compound on other enzyme systems, including but not limited to Histone Deacetylase (HDAC) and Carbonic Anhydrase.
Receptor Ligand Binding and Allosteric Modulation Studies
Similarly, no data is available on the interaction of this compound with receptors.
Histamine (B1213489) Receptor (H1, H3) Antagonism and Inverse Agonism
There are no published studies that have evaluated the binding affinity, antagonism, or inverse agonism of this compound at histamine H1 or H3 receptors.
Chemokine Receptor (e.g., CCR5) Ligand Interactions
There are no available preclinical data from in vitro or in vivo models that characterize the interaction of this compound with chemokine receptors, including the CCR5 receptor. Consequently, its potential as a ligand, agonist, or antagonist at these receptors remains undetermined.
P2X Receptor Allosteric Modulation and Electrophysiological Characterization
No studies have been published detailing the effects of this compound on P2X receptors. Research on its potential as an allosteric modulator and its electrophysiological characterization in preclinical models has not been reported.
Serotonin (B10506) Transporter and Nicotinic Acetylcholine (B1216132) Receptor Interactions
The scientific literature lacks any investigation into the interaction of this compound with the serotonin transporter or nicotinic acetylcholine receptors. Its binding affinity, functional activity, and potential modulatory effects on these targets are currently unknown.
Biological Activity Profiling in In Vitro and In Vivo Preclinical Models
Comprehensive biological activity profiling for this compound in preclinical models is not documented in available scientific resources.
Antimicrobial Efficacy Against Bacterial and Fungal Pathogens
There is no published research evaluating the antimicrobial efficacy of this compound. Its activity against a spectrum of bacterial and fungal pathogens has not been determined in preclinical studies.
Antiproliferative Effects and Induced Cell Death Mechanisms (e.g., Autophagy)
The potential antiproliferative effects of this compound on cancer cell lines or other proliferative models have not been investigated. Furthermore, there is no information regarding its ability to induce cell death mechanisms such as autophagy.
Antimalarial and Antiparasitic Activities
Preclinical studies to assess the antimalarial or broader antiparasitic activities of this compound have not been reported. Its efficacy against parasites such as Plasmodium falciparum or other parasitic organisms is unknown.
Immunomodulatory Properties in Disease Models
Currently, there is a notable absence of published, peer-reviewed data specifically detailing the immunomodulatory properties of this compound in preclinical disease models. The scientific community awaits rigorous studies to characterize its effects on immune cell function, cytokine production, and inflammatory pathways in various pathological contexts. Future research in this area will be critical to understanding the therapeutic potential of this compound in immune-mediated disorders.
Elucidation of Molecular Mechanisms of Action
The precise molecular mechanisms through which this compound exerts its biological effects are the subject of ongoing investigation. The elucidation of these pathways is fundamental to understanding its potential therapeutic applications and for the development of more targeted derivatives.
Target Identification and Validation Using Proteomic and Genetic Approaches
Genetic approaches, including CRISPR-Cas9 screening and the use of siRNA, can further validate these putative targets. By modulating the expression of a candidate target protein, researchers can assess whether the biological effects of this compound are correspondingly altered. This provides a causal link between the protein target and the compound's mechanism of action. As of now, specific studies employing these methods for this compound have not been made publicly available.
Binding Kinetics Analysis (Association and Dissociation Rates)
A comprehensive understanding of a drug's efficacy often requires an analysis of its binding kinetics, which includes the association rate (k_on) and the dissociation rate (k_off). These parameters determine the duration of the drug-target interaction, a concept known as residence time, which can be more predictive of in vivo efficacy than binding affinity alone.
Computational methods are increasingly being used to predict and analyze ligand binding kinetics, offering insights that can guide experimental design. arxiv.org Techniques such as molecular dynamics simulations can model the entire binding process, providing valuable information on the energetic and conformational changes that occur. nih.gov Experimental determination of these rates for this compound with its prospective targets will be essential for its development as a potential therapeutic agent.
Table 1: Theoretical Binding Kinetic Parameters for Small Molecule-Protein Interactions
| Parameter | Description | Typical Range for Drug-like Molecules |
| k_on (Association Rate Constant) | The rate at which the compound binds to its target. | 10^5 to 10^8 M⁻¹s⁻¹ |
| k_off (Dissociation Rate Constant) | The rate at which the compound unbinds from its target. | 10⁻² to 10⁻⁵ s⁻¹ |
| K_d (Equilibrium Dissociation Constant) | The ratio of k_off to k_on, indicating the affinity of the compound for its target. | nM to µM |
| Residence Time (1/k_off) | The average duration the compound remains bound to its target. | Milliseconds to Hours |
This table represents typical values and is for illustrative purposes. Actual values for this compound would need to be determined experimentally.
Quantitative Assessment of Protein-Ligand Interactions
The interaction between a ligand and its protein target can be quantified to understand the strength and nature of the binding. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for this purpose, allowing for the determination of binding affinities and the identification of the specific amino acid residues involved in the interaction. nih.govnih.gov
By monitoring chemical shift perturbations in the protein's NMR spectrum upon addition of the ligand, researchers can map the binding site and calculate the dissociation constant (K_d). nih.govnih.gov This quantitative data is crucial for structure-activity relationship (SAR) studies, which aim to optimize the compound's structure to improve its binding affinity and selectivity. Further research is required to apply these quantitative assessment methods to this compound and its potential biological targets.
Computational Approaches in the Research of N Hydroxypiperidine 3 Carboximidamide
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of N'-hydroxypiperidine-3-carboximidamide, docking simulations are instrumental in predicting how it interacts with specific biological targets, such as enzymes or receptors. This method helps identify the most likely binding pose and estimate the strength of the interaction, often expressed as a binding affinity or docking score. semanticscholar.orgdovepress.com
The process involves preparing the three-dimensional structures of both the ligand (this compound) and the target protein. Using sophisticated algorithms, the ligand is then placed into the binding site of the protein in various possible conformations and orientations. researchgate.net Each of these poses is scored based on a function that evaluates the steric and electrostatic complementarity between the ligand and the target. semanticscholar.org
Key interactions typically analyzed include hydrogen bonds, hydrophobic interactions, and electrostatic forces. For instance, the hydroxyl and amide groups of this compound are potential hydrogen bond donors and acceptors, while the piperidine (B6355638) ring can engage in hydrophobic interactions. Docking studies can reveal which amino acid residues in the target's active site are crucial for binding. nih.gov This information is vital for understanding the compound's mechanism of action and for designing modifications to improve its binding affinity and selectivity. nih.govresearchgate.net
Table 1: Hypothetical Molecular Docking Results for this compound with a Target Protein This table illustrates the typical output of a molecular docking study, showing the predicted binding affinity and key interactions.
| Binding Pose | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |
| 1 | -8.5 | ASP 129, GLU 210 | Hydrogen Bond, Electrostatic |
| 2 | -8.2 | TYR 99, TRP 234 | Hydrogen Bond, Pi-Pi Stacking |
| 3 | -7.9 | LEU 150, VAL 188 | Hydrophobic |
Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic properties of this compound. jksus.org These methods provide detailed information about the molecule's geometry, electron distribution, and orbital energies, which are fundamental to its chemical reactivity and interactions. nih.gov
By solving the Schrödinger equation for the molecule, researchers can determine its optimized three-dimensional structure with high accuracy. jksus.org Analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is particularly important. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. nih.gov
Furthermore, quantum chemical calculations can generate a map of the molecular electrostatic potential (MEP). This map highlights the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of this compound. Such information is invaluable for predicting how the molecule will interact with its biological target and for understanding the nature of the non-covalent bonds it can form. jksus.org
Table 2: Calculated Quantum Chemical Properties for this compound This table presents representative data obtained from quantum chemical calculations, which describe the electronic characteristics of the molecule.
| Property | Value | Significance |
| HOMO Energy | -6.2 eV | Relates to electron-donating ability |
| LUMO Energy | 1.5 eV | Relates to electron-accepting ability |
| HOMO-LUMO Gap | 7.7 eV | Indicator of chemical reactivity and stability |
| Dipole Moment | 3.1 Debye | Measures the overall polarity of the molecule |
De Novo Design and Virtual Screening for Novel this compound Analogues
Computational techniques like de novo design and virtual screening are powerful tools for discovering novel analogues of this compound with potentially improved properties. nih.gov
Virtual screening involves the computational screening of large libraries of chemical compounds to identify those that are likely to bind to a specific biological target. mdpi.comnih.gov This process can be either structure-based, relying on the 3D structure of the target, or ligand-based, using the structure of a known active compound like this compound. Pharmacophore modeling, a ligand-based approach, identifies the essential 3D arrangement of chemical features required for biological activity. This model is then used as a filter to search compound databases for molecules with a similar arrangement of features. nih.gov
De novo design , on the other hand, involves the computational construction of novel molecules from scratch. nih.gov Algorithms piece together molecular fragments within the constraints of the target's binding site to generate entirely new chemical entities. This compound can serve as a starting scaffold or fragment in this process, leading to the design of unique analogues with optimized interactions with the target.
Table 3: Virtual Screening Hit List for this compound Analogues This table exemplifies the results from a virtual screening campaign, ranking potential new compounds based on their predicted activity and similarity to the original molecule.
| Compound ID | Docking Score (kcal/mol) | Pharmacophore Fit Score | Tanimoto Similarity to Parent |
| ZINC12345 | -9.2 | 0.95 | 0.85 |
| ZINC67890 | -8.9 | 0.91 | 0.82 |
| ZINC54321 | -8.7 | 0.88 | 0.79 |
Molecular Dynamics Simulations for Conformational Dynamics and Binding Free Energy Calculations
Molecular dynamics (MD) simulations provide a dynamic view of the interactions between this compound and its biological target. nih.gov By simulating the movements of atoms over time, MD can assess the stability of the ligand-protein complex and provide a more accurate estimation of binding affinity. utupub.fi
An MD simulation begins with the docked pose of the ligand in the protein's binding site. The system is then solvated in a box of water molecules and ions to mimic physiological conditions. irb.hr The simulation calculates the forces between all atoms and uses Newton's laws of motion to predict their subsequent positions and velocities over a series of small time steps. The resulting trajectory provides detailed information about the conformational changes in both the ligand and the protein upon binding. nih.gov
A key application of MD simulations is the calculation of binding free energy, which is a more rigorous predictor of binding affinity than docking scores. researchgate.netescholarship.org Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are used to estimate the free energy of binding by analyzing snapshots from the MD trajectory. mdpi.commdpi.com These calculations account for various energy components, including electrostatic, van der Waals, and solvation energies, providing a comprehensive assessment of the ligand's binding strength. escholarship.orgnih.gov
Table 4: Binding Free Energy Components for this compound Complex from MD Simulations This table breaks down the binding free energy into its constituent parts, as calculated by methods like MM/GBSA, offering a detailed energetic profile of the ligand-target interaction.
| Energy Component | Average Value (kcal/mol) | Contribution to Binding |
| Van der Waals Energy | -45.2 | Favorable |
| Electrostatic Energy | -30.8 | Favorable |
| Polar Solvation Energy | 55.1 | Unfavorable |
| Non-polar Solvation Energy | -4.5 | Favorable |
| Total Binding Free Energy (ΔG_bind) | -25.4 | Overall Favorable Binding |
Future Directions and Research Perspectives for N Hydroxypiperidine 3 Carboximidamide
Development of Highly Selective and Potent Analogues for Specific Biological Targets
The development of analogues of a lead compound is a cornerstone of medicinal chemistry, aiming to enhance potency, selectivity, and pharmacokinetic properties. For N'-hydroxypiperidine-3-carboximidamide, future research will likely focus on systematic structural modifications to optimize its interaction with specific biological targets. The piperidine (B6355638) scaffold is a prevalent feature in many FDA-approved drugs, highlighting its utility in drug design. researchgate.net
Key strategies for analogue development would include:
Modification of the Piperidine Ring: Introduction of substituents at various positions on the piperidine ring can significantly influence the compound's conformation and binding affinity. For instance, studies on other piperidine derivatives have shown that substitution at the 3 and 5 positions can be critical for activity. nih.gov
Alterations to the Carboximidamide Group: The carboximidamide moiety is crucial for the compound's electronic and hydrogen-bonding properties. Modifications, such as N-alkylation or N-arylation, could modulate these properties and enhance target engagement. The presence of the carboximidamide moiety has been found to be essential for the antiproliferative activity in other series of compounds. nih.gov
Stereochemical Exploration: The synthesis of stereoisomers of this compound and its analogues will be essential to understand the impact of stereochemistry on biological activity. A scalable route to all four stereoisomers of 3,5-disubstituted piperidine derivatives has been described, which could be adapted for this purpose. researchgate.net
The following table outlines potential structural modifications and their expected impact on the properties of this compound analogues.
| Modification Site | Potential Modification | Expected Impact |
| Piperidine Ring | Alkyl or aryl substitution | Altered lipophilicity and steric interactions |
| Introduction of chiral centers | Enhanced selectivity for specific receptor subtypes | |
| Carboximidamide Group | N-alkylation/arylation | Modified hydrogen bonding capacity and metabolic stability |
| Bioisosteric replacement | Improved pharmacokinetic profile |
Exploration of Novel Biological Pathways and Therapeutic Indications
While the full biological profile of this compound is yet to be elucidated, the known activities of related compounds suggest several promising therapeutic areas for investigation. Piperidine derivatives have demonstrated a wide range of pharmacological effects, including anticancer, antiviral, and antimicrobial activities. researchgate.net
Future research should aim to:
Screen against a Broad Range of Targets: High-throughput screening of this compound and its analogues against a diverse panel of receptors, enzymes, and ion channels could uncover novel biological activities.
Investigate Anticancer Potential: Carboximidamide-containing compounds have shown promise as anticancer agents by targeting key enzymes like EGFR, BRAF, and CDK2. nih.gov The potential of this compound in this area warrants further investigation.
Explore Neurological Applications: The piperidine nucleus is a common feature in drugs targeting the central nervous system. mdpi.com Investigating the potential of this compound in neurological disorders could be a fruitful area of research. For instance, certain piperidine derivatives have been explored as inhibitors of cholinesterase and monoamine oxidase for the potential treatment of Alzheimer's disease. nih.gov
The table below summarizes potential therapeutic areas and the corresponding biological targets that could be explored for this compound.
| Therapeutic Area | Potential Biological Targets |
| Oncology | EGFR, BRAF, CDK2, Tubulin |
| Infectious Diseases | Viral proteases, bacterial enzymes |
| Neurological Disorders | Cholinesterases, Monoamine oxidases, Histamine (B1213489) H3 receptors |
| Inflammatory Diseases | Cyclooxygenases, Lipoxygenases |
Integration of Advanced Synthetic Methodologies for Scalable Production
The translation of a promising compound from the laboratory to clinical use hinges on the development of efficient and scalable synthetic routes. Traditional methods for piperidine synthesis can be lengthy and inefficient. news-medical.net Therefore, a key area of future research will be the integration of advanced synthetic methodologies for the large-scale production of this compound.
Recent advancements that could be applied include:
Biocatalysis: The use of enzymes for carbon-hydrogen oxidation can introduce functional groups to the piperidine ring with high selectivity, potentially reducing the number of synthetic steps. news-medical.net
Flow Chemistry: Continuous flow reactors can offer better control over reaction conditions, leading to higher yields and purity, and are well-suited for industrial-scale production.
Catalytic C-H Amination: Intramolecular radical C-H amination/cyclization represents a modern approach to constructing the piperidine ring. nih.gov
Visible-Light Photochemistry: The use of visible-light irradiation in combination with organometallics has enabled the scalable and stereoselective synthesis of other heterocyclic compounds like piperazines, a strategy that could be adapted for piperidine derivatives. nih.gov
A comparison of traditional and advanced synthetic approaches is presented in the table below.
| Synthetic Approach | Advantages | Challenges |
| Traditional Multistep Synthesis | Well-established chemistry | Long reaction sequences, low overall yield, use of harsh reagents |
| Biocatalysis | High selectivity, mild reaction conditions | Enzyme stability and availability |
| Flow Chemistry | Improved safety and control, scalable | Initial setup costs |
| Modern Catalytic Methods | High efficiency, novel bond formations | Catalyst cost and sensitivity |
Application of Multidisciplinary Approaches for Comprehensive Mechanistic Understanding
A thorough understanding of a compound's mechanism of action is crucial for its rational development and clinical application. For this compound, a multidisciplinary approach integrating computational and experimental techniques will be essential.
Future research in this area should involve:
Computational Modeling: Molecular docking and molecular dynamics simulations can predict the binding modes of this compound and its analogues with their biological targets, guiding the design of more potent inhibitors. nih.gov
Structural Biology: X-ray crystallography and cryo-electron microscopy can provide detailed atomic-level information about the interaction between the compound and its target protein, facilitating structure-based drug design.
Chemical Biology: The use of chemical probes and activity-based protein profiling can help to identify the direct cellular targets of this compound and elucidate its mechanism of action in a physiological context.
Pharmacokinetic and Pharmacodynamic Studies: In vivo studies in animal models will be necessary to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound, as well as its efficacy and target engagement in a whole-organism setting.
The synergy between these different disciplines is highlighted in the table below.
| Discipline | Contribution to Mechanistic Understanding |
| Computational Chemistry | Prediction of binding affinity and mode, guiding analogue design |
| Structural Biology | High-resolution visualization of drug-target interactions |
| Chemical Biology | Identification of cellular targets and pathways |
| Pharmacology | Characterization of in vivo efficacy and pharmacokinetic properties |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
